3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
The compound “3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported on acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .Scientific Research Applications
Synthesis and Structural Analysis
Research has extensively explored the synthesis and structural characterization of pyrazolo[1,5-a]pyrimidine derivatives. One study highlighted the crystal structure of a closely related compound, providing insights into its synthesis via chlorination and aminisation processes. This study also revealed moderate anticancer activity, underscoring the compound's potential in medicinal chemistry (Lu Jiu-fu et al., 2015). Additionally, another research focused on regioselective synthesis in aqueous media under ultrasound irradiation, demonstrating an efficient method for producing highly substituted pyrazolo[1,5-a]pyrimidines, a process that could facilitate the development of novel therapeutic agents (S. Kaping et al., 2020).
Biological Activities
Several studies have investigated the biological activities of pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on anticancer, antitumor, and antimicrobial properties. For instance, enaminones used as building blocks led to the synthesis of substituted pyrazoles that exhibited significant antitumor and antimicrobial activities, indicating the therapeutic potential of such compounds (S. Riyadh, 2011). Another study highlighted the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, suggesting the compound's utility in developing new treatments for hypertension (L. Bennett et al., 1981).
Pharmaceutical Development
Research into the structural modification and synthesis of pyrazolo[1,5-a]pyrimidine derivatives has contributed to the identification of compounds with promising pharmacological profiles. For example, the discovery of potent and selective inhibitors of phosphodiesterase 1 for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases showcases the potential of these compounds in pharmaceutical development (Peng Li et al., 2016).
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4/c1-13-11-18(23-14-7-3-2-4-8-14)24-19(22-13)16(12-21-24)15-9-5-6-10-17(15)20/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCYEPWIWUWUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3=CC=CC=C3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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